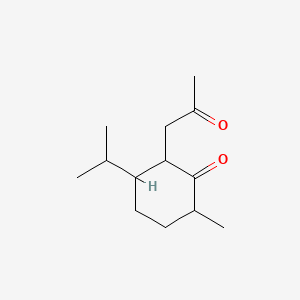
N-ethyl-1-(4-methoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(4-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to an ethyl and a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
N-ethyl-1-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-ethyl-1-(4-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethyl-1-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
類似化合物との比較
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-methanesulfonamide
- N-[(4-methoxyphenyl)methyl]methanesulfonamide
Uniqueness
N-ethyl-1-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
N-ethyl-1-(4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-11-15(12,13)8-9-4-6-10(14-2)7-5-9/h4-7,11H,3,8H2,1-2H3 |
InChIキー |
DQBLVYVYBDBPGS-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



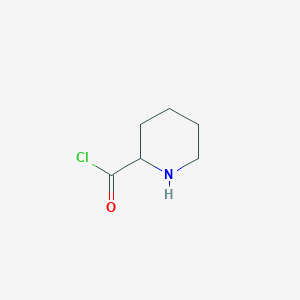
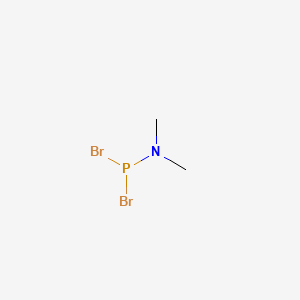
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)


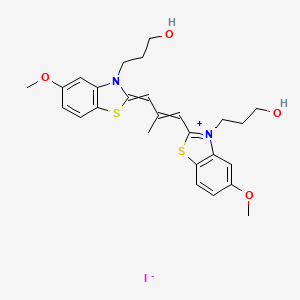
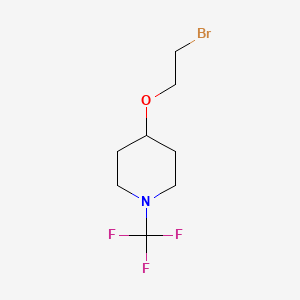
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
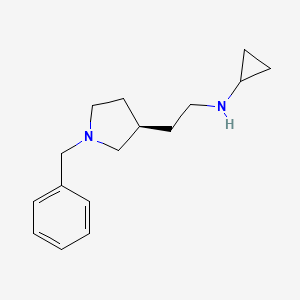
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
